1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sourcing polyhalogenated benzene building blocks often leads to regioisomeric mixtures or analogs lacking the precise halogen hierarchy required for chemoselective diversification. 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene (CAS 2231627-77-1) is the definitive solution for programmed synthesis. - Orthogonal Reactivity: Distinct C-I, C-Br, and C-Cl bonds enable three sequential, chemoselective cross-coupling steps for constructing complex pharmaceutical scaffolds. - Metabolic Stability: The 4-difluoromethoxy group offers enhanced pharmacokinetic profiles over methoxy analogs. - Defined Regiochemistry: The 4-difluoromethoxy-5-iodo pattern provides access to a specific chemical space distinct from its regioisomer, critical for precise SAR studies.

Molecular Formula C7H3BrClF2IO
Molecular Weight 383.35 g/mol
Cat. No. B13427089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene
Molecular FormulaC7H3BrClF2IO
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)I)OC(F)F
InChIInChI=1S/C7H3BrClF2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H
InChIKeyGEMVTZZVRLUMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene: Polyhalogenated Building Block


1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene (CAS: 2231627-77-1) is a polyhalogenated benzene derivative that incorporates bromo, chloro, difluoromethoxy, and iodo substituents at the 1, 2, 4, and 5 positions of the benzene ring [1]. This compound belongs to the class of mixed halogen-substituted aromatic building blocks extensively employed in organic and pharmaceutical synthesis [2]. Its structure features a unique combination of three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) alongside a metabolically stable difluoromethoxy group, enabling programmed, sequential functionalization via palladium-catalyzed cross-coupling reactions [3]. The compound is commercially available with reported purities ranging from 95% to 98% [4].

1

Orthogonal C–I, C–Br, C–Cl set enables programmed sequential cross-coupling.

2

Difluoromethoxy group may support metabolic stability in downstream bioactive molecules.

3

Defined purity grades support reproducible synthetic workflows.

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene: Irreplaceable Advantages


Generic substitution with simpler halogenated benzene analogs fails because this compound provides a specific, non-interchangeable vector set for programmed synthesis. The orthogonal reactivity of its three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) enables chemoselective, sequential cross-coupling reactions that cannot be replicated by compounds lacking this exact halogen hierarchy . Furthermore, the difluoromethoxy group (-OCF₂H) confers enhanced metabolic stability compared to methoxy (-OCH₃) analogs while maintaining a distinct electronic profile versus trifluoromethoxy (-OCF₃) derivatives, directly influencing the pharmacokinetic properties of downstream products . In polyhalogenated systems, achieving high selectivity is challenging due to progressive ring deactivation and similar reactivity at multiple positions, making the pre-defined halogen pattern of this compound critical for reliable synthetic outcomes .

  • Simpler halogenated analogs lack the orthogonal I/Br/Cl set, limiting sequential diversification.
  • Methoxy or trifluoromethoxy analogs may alter the metabolic stability profile of final compounds.
  • Different regioisomeric patterns (e.g., 5-difluoromethoxy-4-iodo) shift substituent orientation and SAR.

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene: Quantitative Differentiation


Regioisomeric Substitution Pattern

The target compound (CAS 2231627-77-1) possesses the 4-(difluoromethoxy)-5-iodo substitution pattern, distinguishing it from its regioisomer 1-bromo-2-chloro-5-(difluoromethoxy)-4-iodobenzene (CAS 2231627-90-8) [1]. Both isomers share identical molecular formula (C7H3BrClF2IO) and molecular weight (383.35 g/mol) [2]. The differing substitution pattern alters the electronic and steric environment around the reactive halogen sites, which can influence regioselectivity in subsequent coupling reactions [3].

Regioisomeric Pattern
Head-to-head
4-(OCF₂H)-5-I vs 5-(OCF₂H)-4-I (CAS 2231627-90-8)
Positional isomer; identical formula, may affect target binding.
Regioisomer identity may influence downstream SAR.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Chloro Substituent Advantage

The target compound contains a chloro substituent at the 2-position, which is absent in related building blocks such as 1-bromo-2-(difluoromethoxy)-4-iodobenzene and 2-bromo-4-(difluoromethoxy)-1-iodobenzene . The presence of the C-Cl bond provides an additional, less reactive handle for late-stage functionalization after sequential activation of the more reactive C-I and C-Br bonds. Polyhalogenated systems containing C-Cl bonds generally exhibit lower reactivity in Suzuki-Miyaura couplings compared to C-Br and C-I bonds, enabling greater chemoselectivity in sequential coupling strategies .

Halogen Set Composition
Class-level
Br, Cl, I vs Br, I (no Cl)
Additional Cl site enables third-stage functionalization.
Reactivity hierarchy may require validation.
Cross-Coupling Chemoselectivity Building Blocks

Purity Specifications Across Commercial Suppliers

Commercially available 1-bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is offered with defined purity levels. Apollo Scientific supplies the compound at 95% purity [1], while Leyan offers a higher purity grade of 98% . Alfa Chemistry also lists the compound at 95% purity within its Aromatic Fluorocarbons category . This range of purity options allows researchers to select the appropriate grade based on the sensitivity of their downstream applications.

Commercial Purity
Specification review
95% (Apollo, Alfa) | 98% (Leyan)
Selectable purity grades support reaction-sensitive applications.
Verify COA for each lot.
Procurement Quality Control Chemical Synthesis

Difluoromethoxy Metabolic Stability

The difluoromethoxy group (-OCF₂H) in the target compound is noted for its moderate electron-withdrawing character and enhanced metabolic stability compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups . This property is critical for the development of bioactive molecules, as the difluoromethoxy group can improve the pharmacokinetic profile of drug candidates by resisting oxidative metabolism while maintaining favorable lipophilicity [1].

Metabolic Stability
Class-level
-OCF₂H vs -OCH₃: reported enhanced metabolic stability
May support pharmacokinetic profile; data to verify for this building block.
General property; compound-specific data not available.
Drug Discovery Metabolic Stability Pharmacokinetics

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene: Application Scenarios


Sequential Cross-Coupling for Biaryl Synthesis

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds in 1-bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene enables sequential Suzuki-Miyaura, Heck, or Sonogashira couplings. Researchers can first functionalize the most reactive C-I bond, followed by activation of the C-Br bond under modified conditions, and finally utilize the C-Cl bond for a third diversification step. This programmed approach allows for the efficient construction of highly functionalized biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals and agrochemicals .

Metabolically Stable Drug Candidates & PET Radiotracers

The difluoromethoxy group confers enhanced metabolic stability, making this building block particularly valuable for medicinal chemistry programs aimed at improving the pharmacokinetic profiles of lead compounds. The presence of multiple halogen atoms also makes it a suitable precursor for the development of novel PET radiotracers, where the iodine atom can potentially be substituted with radioactive isotopes for imaging applications .

Polyhalogenated Biaryl Libraries via Combinatorial Synthesis

The defined regioisomeric pattern (4-difluoromethoxy-5-iodo) of this compound distinguishes it from its 5-difluoromethoxy-4-iodo regioisomer, providing access to a distinct chemical space. In combinatorial library synthesis, this building block can be used to generate diverse arrays of polyhalogenated biaryl compounds, where the precise positioning of substituents is critical for structure-activity relationship (SAR) studies [1].

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Orthogonal halogen hierarchy (I > Br > Cl)
Chemoselectivity order and coupling yields
Bioactive compound design with metabolic stability
-OCF₂H group incorporation
Stability comparison with OCH₃/OCF₃ analogs
Combinatorial SAR library construction
Defined 4-OCF₂H-5-I regioisomer
Regioisomer-controlled structure-activity relationships
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